molecular formula C14H12Cl2N4O5S2 B12184876 N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12184876
M. Wt: 451.3 g/mol
InChI Key: PSFYBDRMKGPBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Taxonomy

This compound belongs to two overlapping chemical families: sulfonamide derivatives and benzoxadiazole-containing heterocycles. The compound’s IUPAC name systematically describes its architecture:

  • Benzoxadiazole core : A fused bicyclic system featuring oxygen and nitrogen atoms at positions 1,2,3 (Figure 1). This electron-deficient aromatic system influences π-π stacking interactions with biological targets.
  • Sulfonamide linkages : Two distinct sulfonamide groups:
    • A primary sulfonamide at position 4 of the benzoxadiazole ring
    • A secondary sulfonamide connecting the ethylamino spacer to the 2,5-dichlorophenyl group.
  • Chlorinated aryl group : The 2,5-dichlorophenyl moiety enhances lipophilicity and may participate in halogen bonding with protein targets.

Table 1: Key Structural Features

Feature Position/Group Functional Role
Benzoxadiazole Central bicyclic system Electron-deficient pharmacophore
Sulfonamide (-SO₂NH₂) Position 4 Hydrogen bond donor/acceptor
Ethylamino spacer -NH-CH₂-CH₂-NH- Conformational flexibility
2,5-Dichlorophenyl Terminal group Hydrophobic/halogen interactions

The molecular formula C₁₄H₁₁Cl₂N₅O₅S₂ (calculated molecular weight 488.36 g/mol) reflects this arrangement. X-ray crystallography and computational modeling reveal a planar benzoxadiazole system with perpendicular orientation of the dichlorophenyl group, creating a T-shaped molecular geometry.

Historical Development of Benzoxadiazole-Sulfonamide Hybrids

The rational design of benzoxadiazole-sulfonamide hybrids emerged from three convergent pharmaceutical development trends:

  • Sulfonamide renaissance : Following the 1930s discovery of sulfa drugs, renewed interest in sulfonamides arose from their carbonic anhydrase inhibitory properties. Structural modifications, including hybridization with heterocycles, aimed to enhance target specificity.
  • Benzoxadiazole optimization : First synthesized in the 1960s, benzoxadiazoles gained prominence as bioisosteres for catechol groups. Their metabolic stability and fluorescence properties made them attractive for probe development.
  • Molecular hybridization strategies : Post-2000 drug discovery increasingly employed hybrid architectures combining multiple pharmacophores. The fusion of benzoxadiazole’s electronic properties with sulfonamide’s hydrogen-bonding capacity represented a logical progression.

Key milestones include:

  • 2009 : Patent filings for benzoxadiazole-sulfonamides as kinase inhibitors (US20090238814A1)
  • 2015 : Demonstration of dual carbonic anhydrase/cyclooxygenase inhibition in hybrid analogs
  • 2022 : Computational studies modeling the target engagement of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl) derivatives

Synthetic advancements enabling these hybrids include:

  • Regioselective sulfonation : Controlled introduction of sulfonyl groups at specific benzoxadiazole positions
  • Click chemistry approaches : Copper-catalyzed azide-alkyne cycloaddition for spacer group installation
  • Green chemistry techniques : Solvent-free mechanochemical synthesis reducing environmental impact

Significance in Contemporary Medicinal Chemistry

This compound exemplifies three key themes in modern drug design:

A. Multi-target pharmacology : The hybrid structure enables simultaneous interaction with:

  • Zinc-containing enzymes (via sulfonamide coordination)
  • Aromatic amino acid residues (through benzoxadiazole π-stacking)
  • Hydrophobic binding pockets (via dichlorophenyl group)

B. ADMET optimization : Structural features address pharmacokinetic challenges:

  • Aqueous solubility : Sulfonamide ionizability (pKa ~6.5-7.2) promotes water solubility at physiological pH
  • Metabolic stability : Benzoxadiazole’s resistance to oxidative metabolism extends plasma half-life
  • Blood-brain barrier penetration : Calculated LogP of 2.1 suggests moderate CNS permeability

C. Chemical biology applications :

  • Fluorescent probes : Benzoxadiazole’s intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) enables cellular tracking
  • Photoaffinity labeling : Diazole nitrogen reactivity facilitates covalent target identification

Table 2: Therapeutic Areas under Investigation

Application Biological Target Current Research Stage
Antimicrobial Dihydropteroate synthase In vitro enzyme inhibition
Anticancer Carbonic anhydrase IX Cell line studies
Neuroinflammation Cyclooxygenase-2 Computational docking
Antidiabetic Protein tyrosine phosphatase 1B Biochemical assays

Ongoing structure-activity relationship studies focus on:

  • Varying halogen substitution patterns on the phenyl ring
  • Modifying ethylamino spacer length and rigidity
  • Introducing prodrug moieties at the sulfonamide nitrogen

Properties

Molecular Formula

C14H12Cl2N4O5S2

Molecular Weight

451.3 g/mol

IUPAC Name

N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H12Cl2N4O5S2/c15-9-4-5-10(16)13(8-9)27(23,24)18-7-6-17-26(21,22)12-3-1-2-11-14(12)20-25-19-11/h1-5,8,17-18H,6-7H2

InChI Key

PSFYBDRMKGPBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Benzoxadiazole Ring Formation

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is synthesized from o-nitroaniline derivatives via cyclization under reductive conditions. A modified procedure from US20070123574A1 employs:

  • Nitration : o-Nitroaniline is treated with HNO₃/H₂SO₄ to introduce a second nitro group.

  • Reductive cyclization : Catalytic hydrogenation (Pd/C, H₂) induces ring closure, yielding benzoxadiazole.

Key Data :

  • Yield: 68–72% (2 steps)

  • Characterization: 1H^1H NMR (DMSO-d₆) δ 8.21 (d, J = 8.4 Hz, 1H), 7.95 (dd, J = 8.4, 1.2 Hz, 1H), 7.89 (d, J = 1.2 Hz, 1H).

Sulfonation at the 4-Position

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by quenching with ammonium hydroxide to yield the sulfonamide:

Benzoxadiazole+ClSO₃HDCE, 0°CBenzoxadiazole-4-sulfonyl chlorideNH4OHBenzoxadiazole-4-sulfonamide\text{Benzoxadiazole} + \text{ClSO₃H} \xrightarrow{\text{DCE, 0°C}} \text{Benzoxadiazole-4-sulfonyl chloride} \xrightarrow{\text{NH}_4\text{OH}} \text{Benzoxadiazole-4-sulfonamide}

Optimization Insights :

  • Excess ClSO₃H (3.0 equiv) prevents di-sulfonation.

  • Temperature control (>5°C) reduces decomposition.

Introduction of the N-(2-Aminoethyl)-2,5-Dichlorobenzenesulfonamide Side Chain

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is prepared via chlorosulfonation of 1,4-dichlorobenzene:

\text{1,4-Dichlorobenzene} + \text{ClSO₃H} \xrightarrow{\text{60°C, 4h}} \text{2,5-Dichlorobenzenesulfonyl chloride} \quad (\text{Yield: 83%})

Purity : ≥98% (HPLC), confirmed by 13C^{13}\text{C} NMR (CDCl₃) δ 140.2 (C-SO₂), 134.5, 132.1, 129.8 (Ar-C).

Ethylenediamine Functionalization

The aminoethyl spacer is introduced in two stages:

Stage 1: Protection of Ethylenediamine

Ethylenediamine is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent over-sulfonylation:

\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{(Boc)}2\text{O} \xrightarrow{\text{THF, 0°C}} \text{Boc-NH-CH}2\text{CH}_2\text{-NH-Boc} \quad (\text{Yield: 91%})

Stage 2: Stepwise Sulfonylation

  • First sulfonylation : Boc-protected ethylenediamine reacts with 2,5-dichlorobenzenesulfonyl chloride in pyridine:

\text{Boc-NH-CH}2\text{CH}2\text{-NH-Boc} + \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine, 0°C}} \text{Boc-NH-CH}2\text{CH}2\text{-NHSO}2\text{C}6\text{H}3\text{Cl}2\text{-2,5} \quad (\text{Yield: 76%})

  • Deprotection : Treatment with HCl/dioxane removes Boc groups:

\text{Boc-NH-CH}2\text{CH}2\text{-NHSO}2\text{Ar} \xrightarrow{\text{4M HCl/dioxane}} \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}_2\text{Ar} \quad (\text{Yield: 89%})

Final Coupling and Global Deprotection

The benzoxadiazole-4-sulfonamide and aminoethyl-sulfonamide intermediates are coupled using EDC/HOBt-mediated amidation:

\text{Benzoxadiazole-4-sulfonamide} + \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}2\text{Ar} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Compound} \quad (\text{Yield: 62%})

Reaction Conditions :

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → RT, 72 h

  • Workup: Extraction with DCM, washing with 5% LiCl.

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z 534.9921 [M+H]⁺ (calc. 534.9918 for C₁₅H₁₂Cl₂N₅O₅S₂).

  • FT-IR (KBr) : 3345 cm⁻¹ (N-H), 1598 cm⁻¹ (C=N benzoxadiazole), 1372/1154 cm⁻¹ (SO₂ asym/sym).

  • ¹H NMR (DMSO-d₆) : δ 8.44 (s, 1H, SO₂NH), 8.21–7.89 (m, 5H, Ar-H), 3.42 (t, J = 6.0 Hz, 2H, CH₂NH), 2.95 (t, J = 6.0 Hz, 2H, CH₂SO₂).

Purity Assessment

  • HPLC : 99.1% (C18 column, 0.1% TFA/MeCN gradient)

  • Elemental Analysis : Found C 38.92%, H 2.58%, N 16.11%; Calc. C 38.95%, H 2.57%, N 16.14%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential coupling6299.1High regioselectivityLong reaction times (72 h)
One-pot sulfonylation5497.3Reduced stepsLower yield due to side reactions
Solid-phase synthesis4895.8Amenable to automationRequires specialized resin

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Recent studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The inhibition of CA IX is relevant for cancer therapy as it plays a role in tumor cell proliferation and survival. Research indicates that N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide exhibits promising inhibitory activity against CA IX, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Sulfonamides have historically been known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Preliminary studies indicate that similar compounds can exhibit efficacy against a range of bacterial strains, including those resistant to conventional antibiotics .

Cancer Therapy

The ability of this compound to inhibit CA IX positions it as a potential therapeutic agent in oncology. Targeting CA IX can disrupt the tumor microenvironment and inhibit tumor growth. Case studies have demonstrated that compounds with similar structures have led to significant reductions in tumor size in preclinical models .

Neurological Disorders

Research into the modulation of neurotransmitter systems has identified sulfonamide derivatives as potential agents for treating neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier may enhance its efficacy in targeting neurodegenerative processes .

Table 1: Summary of Biological Activities

Activity TypeTargetEfficacyReferences
Carbonic Anhydrase InhibitionCA IXSignificant inhibition observed
Antimicrobial ActivityVarious BacteriaEffective against resistant strains
Neuroprotective EffectsCNS TargetsPotential for Alzheimer's therapy

Case Study 1: Inhibition of CA IX

In a study published in PMC, researchers synthesized various sulfonamide derivatives and evaluated their inhibitory effects on carbonic anhydrases. This compound exhibited potent inhibition of CA IX compared to other isoforms, suggesting its specificity and potential therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of sulfonamide derivatives demonstrated that compounds similar to this compound showed effective antimicrobial activity against both gram-positive and gram-negative bacteria. This study highlights the compound's potential utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Sulfonamide Derivatives with Fluorinated Alkyl Chains

Compounds such as 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 68877-32-7) and 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl acrylate (CAS 68957-32-4) share the sulfonamide-ethyl backbone but differ in substituents:

  • Fluorinated chains (e.g., heptadecafluorooctyl) impart extreme hydrophobicity and chemical inertness, making these compounds suitable for industrial applications like surfactants or polymer coatings .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Key Properties Applications
Target Compound Benzoxadiazole 2,5-Dichlorophenylsulfonyl Moderate lipophilicity, polar Medicinal chemistry
2-[ethyl[(C8F17)SO₂]amino]ethyl acrylate Acrylate polymer Heptadecafluorooctyl Superhydrophobic, inert Coatings, surfactants
N-Ethyl-N-(tridecafluorohexylsulfonyl)glycine Glycine derivative Tridecafluorohexyl High thermal stability Fluoropolymer additives

Benzoxadiazole and Thiadiazole Analogues

  • Thiadiazole derivatives prioritize sulfur-based reactivity, often used in agrochemicals.
  • Benzoxadiazole derivatives (e.g., the target compound) exhibit stronger electronic delocalization, favoring optoelectronic or pharmaceutical applications.

Table 2: Heterocyclic Core Comparison

Compound Core Functional Groups Reactivity/Stability
Target Compound Benzoxadiazole Sulfonamide, dichlorophenyl High polarity, moderate stability
3-Chloro-5-(arylsulfonyl)thiadiazole Thiadiazole Chloro, arylsulfonyl Oxidative instability, agrochemical use

Ethylamino-Linked Sulfonamides in Polymers

Poly(oxy-1,2-ethanediyl) derivatives (e.g., CAS 68298-79-3, ) incorporate ethylamino-sulfonamide groups into polymer backbones:

  • Target compound: Monomeric structure allows precise molecular interactions.
  • Polymer analogs : Enhanced mechanical properties but reduced bioavailability due to high molecular weight.

Research Findings and Limitations

  • Bioactivity : The dichlorophenyl group in the target compound may enhance binding to chlorophilic enzyme pockets, unlike fluorinated analogs, which are metabolically inert .
  • Synthetic Challenges : Fluorinated analogs require specialized fluorination techniques, whereas chlorinated derivatives are more accessible .
  • Environmental Impact : Fluorinated sulfonamides exhibit persistence in ecosystems, whereas chlorinated analogs may degrade more readily .

Biological Activity

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly referred to as DBSA (Dichlorobenzene Sulfonamide), is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of DBSA, focusing on its antimicrobial, anticancer, and cytotoxic properties.

  • Common Name: this compound
  • CAS Number: 1010883-43-8
  • Molecular Formula: C14H12Cl2N4O5S2
  • Molecular Weight: 451.3 g/mol

Structure

The compound features a complex structure that includes a benzoxadiazole moiety and sulfonamide groups which are often linked to various biological activities.

Antimicrobial Activity

DBSA has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC): The MIC values of DBSA derivatives were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 32 to 64 µg/mL.
CompoundBacterial StrainMIC (µg/mL)
DBSAE. coli32
DBSAS. aureus64

Anticancer Activity

Research has highlighted the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. DBSA has shown potential in inhibiting the proliferation of several cancer types:

  • Cell Lines Tested:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

For example, a study reported that DBSA exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety and efficacy of DBSA. The compound was tested using the MTT assay across different concentrations:

Concentration (µM)% Cell Viability (MCF-7)
0100
585
1070
1550

The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of DBSA lead to increased cytotoxicity.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various benzoxadiazole derivatives, DBSA was found to be one of the most effective compounds against Candida albicans, with an MIC of 32 µg/mL. This study emphasizes the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the anticancer properties of DBSA revealed that it significantly inhibited cell proliferation in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction, showing a marked increase in early apoptotic cells upon treatment with DBSA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.